molecular formula C5H7N3O2 B1274760 2-amino-5-methoxypyrimidin-4(3H)-one CAS No. 4763-35-3

2-amino-5-methoxypyrimidin-4(3H)-one

Cat. No. B1274760
CAS RN: 4763-35-3
M. Wt: 141.13 g/mol
InChI Key: QWQSXGCANXFBCW-UHFFFAOYSA-N
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Description

2-Amino-5-methoxypyrimidin-4(3H)-one, also known as AMP or AMPH, is a heterocyclic organic compound that belongs to the family of pyrimidines . It has a molecular weight of 141.13 .


Molecular Structure Analysis

The molecular structure of 2-amino-5-methoxypyrimidin-4(3H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with an amino group at the 2-position and a methoxy group at the 5-position .


Physical And Chemical Properties Analysis

2-Amino-5-methoxypyrimidin-4(3H)-one is a light yellow to yellow powder or crystals . It has a molecular weight of 141.13 .

Scientific Research Applications

Synthetic Innovation

2-Amino-5-methoxypyrimidin-4(3H)-one, through its derivatives, has seen innovative synthetic approaches to enhance its production for industrial use due to its low cost, easy process, and high yields. Ju Xiu-lian (2009) outlined a method for preparing 2-amino-4-methoxypyrimidine, a closely related compound, by methoxylation reaction, emphasizing the potential for technological innovation in the synthesis of such compounds for broader applications (Ju Xiu-lian, 2009).

Biological Activity Compounds Design

The chemical framework of 2-amino-5-methoxypyrimidin-4(3H)-one serves as a foundation for designing biologically active compounds. Erkin et al. (2021) compiled data over two decades, revealing the compound's significance in developing antiviral, antileukemic agents, drugs for neurodegenerative disorders, some cancer forms, and anti-inflammatory and hormonal drugs, highlighting the diverse therapeutic potentials of its derivatives (Erkin, Krutikov, & Garabadzhiu, 2021).

Hydrogen Bonding and Tautomerization Studies

The study of hydrogen bonding and amino-imino tautomerization in amino-methoxypyrimidines, including 2-amino-5-methoxypyrimidin-4(3H)-one, provides insights into their chemical behavior and potential applications. Kitamura et al. (2007) investigated these aspects through UV absorption and fluorescence spectroscopy, contributing to a deeper understanding of the compound's chemical properties and reactivity (Kitamura et al., 2007).

Solubility and Thermodynamic Studies

Understanding the solubility and thermodynamic properties of 2-amino-5-methoxypyrimidin-4(3H)-one derivatives is crucial for their application in various fields. Yao et al. (2017) performed a detailed thermodynamic study of 2-amino-4-chloro-6-methoxypyrimidine, a derivative, in multiple organic solvents, providing valuable data for its application in pharmaceutical formulations and chemical reactions (Yao, Xia, & Li, 2017).

Structural Analysis and Molecular Interactions

The structural analysis and understanding of molecular interactions involving 2-amino-5-methoxypyrimidin-4(3H)-one derivatives contribute significantly to their application in material science and molecular engineering. Studies on hydrogen bonding patterns and pi-stacked chains in these compounds, such as those conducted by Glidewell et al. (2003), provide a foundation for designing new materials and understanding their properties (Glidewell, Low, Melguizo, & Quesada, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include wearing protective gloves and eye protection .

properties

IUPAC Name

2-amino-5-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQSXGCANXFBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391085
Record name 2-Amino-5-methoxypyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-methoxypyrimidin-4(3H)-one

CAS RN

4763-35-3
Record name 2-Amino-5-methoxypyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-METHOXY-PYRIMIDIN-4-OL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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